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molecular formula C7H19N3 B8691689 3-(2-Aminoethyl)pentane-1,5-diamine

3-(2-Aminoethyl)pentane-1,5-diamine

Cat. No. B8691689
M. Wt: 145.25 g/mol
InChI Key: LZOPWNDXPBPDER-UHFFFAOYSA-N
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Patent
US08852550B2

Procedure details

Tris(2-azidoethyl)methane (15.06 g, 0.0676 mol), (assuming 100% yield from previous reaction) in ethanol (200 ml) was treated with 10% palladium on charcoal (2 g, 50% water) and hydrogenated for 12 h. The reaction vessel was evacuated every 2 hours to remove nitrogen evolved from the reaction and refilled with hydrogen. A sample was taken for NMR analysis to confirm complete conversion of the triazide to the triamine. Caution: unreduced azide could explode on distillation. The reaction was filtered through a celite pad to remove the catalyst and concentrated in vacuo to give tris(2-aminoethyl)methane as an oil. This was further purified by Kugelrohr distillation bp. 180-200° C. at 0.4 mm/Hg to give a colourless oil (8.1 g, 82.7% overall yield from the triol).
Name
Tris(2-azidoethyl)methane
Quantity
15.06 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH:6]([CH2:12][CH2:13][N:14]=[N+]=[N-])[CH2:7][CH2:8][N:9]=[N+]=[N-])=[N+]=[N-].[H][H]>C(O)C.[Pd]>[NH2:1][CH2:4][CH2:5][CH:6]([CH2:12][CH2:13][NH2:14])[CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
Tris(2-azidoethyl)methane
Quantity
15.06 g
Type
reactant
Smiles
N(=[N+]=[N-])CCC(CCN=[N+]=[N-])CCN=[N+]=[N-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
triazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
triamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated every 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to remove nitrogen
CUSTOM
Type
CUSTOM
Details
evolved from the reaction
DISTILLATION
Type
DISTILLATION
Details
Caution: unreduced azide could explode on distillation
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCCC(CCN)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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